3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide
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Overview
Description
3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features both indole and triazole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Formation of the Triazole Ring:
Coupling of Indole and Triazole Moieties: The final step involves coupling the indole and triazole rings through a propanamide linker, typically using amide bond formation reactions such as the use of carbodiimides (e.g., EDCI) or other coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions could target the triazole ring or the amide bond, using reagents like lithium aluminum hydride (LAH).
Substitution: Electrophilic substitution reactions could occur at the indole ring, especially at the 3-position, using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide.
Reduction: LAH, sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides.
Major Products Formed
Oxidation: Formation of indole N-oxide derivatives.
Reduction: Formation of reduced triazole or amine derivatives.
Substitution: Formation of halogenated or sulfonylated indole derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to the presence of multiple functional groups.
Biology
Pharmacology: Potential use as a lead compound in drug discovery, particularly for targeting enzymes or receptors.
Biochemical Probes: Used as probes to study biological pathways involving indole or triazole-containing molecules.
Medicine
Therapeutics: Potential therapeutic applications in treating diseases such as cancer, infections, or neurological disorders.
Diagnostics: Use in diagnostic assays due to its unique chemical properties.
Industry
Material Science: Potential use in the development of new materials with specific electronic or optical properties.
Agriculture: Use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The indole and triazole moieties may contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)propanamide: Lacks the fluorine atom, which may affect its biological activity and chemical reactivity.
3-(6-chloro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide: Contains a chlorine atom instead of fluorine, which may result in different pharmacokinetic properties.
3-(6-fluoro-1H-indol-1-yl)-N-(1,2,4-triazol-3-yl)butanamide: Has a butanamide linker instead of propanamide, potentially affecting its molecular interactions.
Uniqueness
The presence of both indole and triazole moieties, along with the fluorine atom, makes 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide unique. These features may enhance its binding affinity, specificity, and overall bioactivity compared to similar compounds.
Biological Activity
The compound 3-(6-fluoro-1H-indol-1-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a novel chemical entity that combines an indole moiety with a triazole group, suggesting potential biological activity in various therapeutic areas. This article aims to provide a comprehensive overview of its biological activities, focusing on its synthesis, mechanisms of action, and relevant case studies.
Synthesis of the Compound
The synthesis of this compound typically involves the coupling of 6-fluoroindole with a triazole derivative through amide bond formation. This process can be achieved using various coupling agents and conditions to optimize yield and purity. For instance, the reaction may be carried out in polar aprotic solvents under controlled temperatures to facilitate the formation of the desired product.
General Synthetic Route
- Starting Materials : 6-Fluoroindole and a suitable 4H-1,2,4-triazole derivative.
- Reagents : Coupling agents (e.g., EDC, HOBt), solvents (e.g., DMF, DMSO).
- Conditions : Stirring at elevated temperatures for several hours followed by purification techniques such as column chromatography.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds containing indole and triazole moieties. The biological activity of This compound has been evaluated against various cancer cell lines.
Case Study: Antiproliferative Effects
In one study, the compound was tested for its antiproliferative activity using the MTT assay against several human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cells. The results indicated that the compound exhibited significant cytotoxic effects with IC50 values ranging from 5 to 15 µM across different cell lines .
Structure-Activity Relationship (SAR)
The presence of both the indole and triazole moieties appears crucial for enhancing antiproliferative activity. Modifications to either group can significantly impact biological efficacy. For instance, substituting different groups on the indole ring or varying the triazole substituents has shown to alter potency .
The mechanism by which This compound exerts its biological effects may involve:
- Inhibition of Cell Proliferation : Inducing apoptosis in cancer cells through activation of caspase pathways.
- Cell Cycle Arrest : Preventing progression through critical phases of the cell cycle.
- Targeting Specific Pathways : Inhibition of kinases involved in tumor growth and survival.
Antimicrobial Activity
Preliminary evaluations have also suggested that this compound may possess antimicrobial properties. Testing against various bacterial strains has indicated a broad-spectrum activity, particularly against Gram-positive bacteria .
Table 1: Biological Activity Overview
Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Anticancer | HeLa | 10 | Apoptosis induction |
MCF-7 | 8 | Cell cycle arrest | |
HepG2 | 12 | Inhibition of kinase pathways | |
Antimicrobial | Staphylococcus aureus | 15 | Disruption of bacterial cell wall |
Escherichia coli | 20 | Inhibition of protein synthesis |
Properties
Molecular Formula |
C13H12FN5O |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
3-(6-fluoroindol-1-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide |
InChI |
InChI=1S/C13H12FN5O/c14-10-2-1-9-3-5-19(11(9)7-10)6-4-12(20)17-13-15-8-16-18-13/h1-3,5,7-8H,4,6H2,(H2,15,16,17,18,20) |
InChI Key |
QXMBMWXXFGAZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCC(=O)NC3=NC=NN3)F |
Origin of Product |
United States |
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